
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine, also known as PTZH, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemische Und Physiologische Effekte
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been shown to have a variety of biochemical and physiological effects. In cancer cells, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been shown to induce apoptosis and inhibit cell proliferation. In bacteria, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been shown to disrupt cell membranes and inhibit growth. Additionally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of potential applications in scientific research. However, there are also limitations to its use. (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating different types of cancer. Additionally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has potential applications in the field of antimicrobial and antifungal research. Future studies could investigate its effectiveness against different types of bacteria and fungi. Finally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been investigated for its potential as a fluorescent probe for the detection of metal ions. Further studies could explore its use in detecting different types of metal ions and its potential applications in environmental monitoring and other fields.
Synthesemethoden
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine is synthesized using a specific method that involves the reaction of 2-amino-4-(pyridin-3-yl)thiazole with hydrazine hydrate. The reaction takes place in ethanol under reflux conditions, and the resulting product is purified using column chromatography. The yield of (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine is typically around 60%.
Wissenschaftliche Forschungsanwendungen
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as well as for its antimicrobial and antifungal properties. Additionally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
139420-57-8 |
|---|---|
Produktname |
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine |
Molekularformel |
C8H8N4S |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
(4-pyridin-3-yl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H8N4S/c9-12-8-11-7(5-13-8)6-2-1-3-10-4-6/h1-5H,9H2,(H,11,12) |
InChI-Schlüssel |
LCBNYEAXFRQHNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NN |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NN |
Synonyme |
4-(3-PYRIDINYL)-2(3H)-THIAZOLONE HYDRAZONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



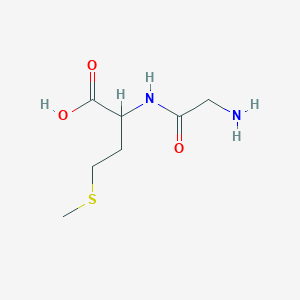
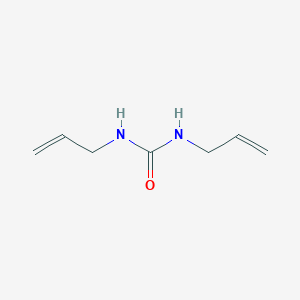
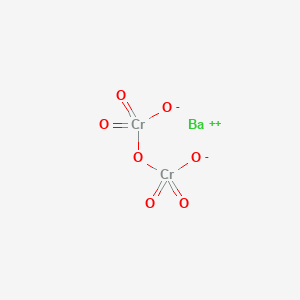
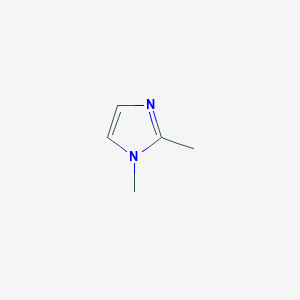
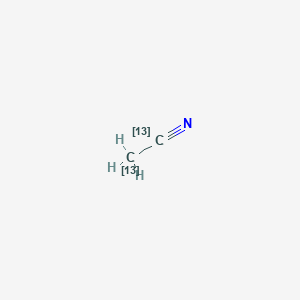




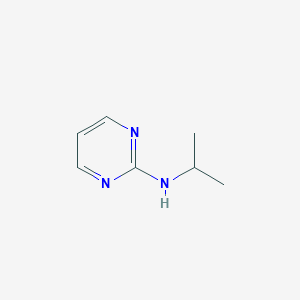


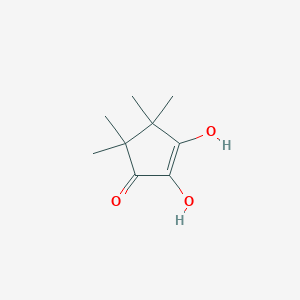
![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)